molecular formula C12H17N3O2 B11804340 Methyl 5-methyl-6-(piperazin-1-yl)nicotinate

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate

Cat. No.: B11804340
M. Wt: 235.28 g/mol
InChI Key: NYUWNFDCRVMVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate is an organic compound with the chemical formula C12H17N3O2. It is characterized by the presence of a piperazine ring attached to a nicotinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-(piperazin-1-yl)nicotinate typically involves the reaction of 5-methyl-6-bromonicotinate with piperazine under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-(piperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nicotinate moiety may also contribute to the compound’s biological effects by influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-6-(piperazin-1-yl)nicotinate is unique due to the presence of both a piperazine ring and a nicotinate moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 5-methyl-6-piperazin-1-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H17N3O2/c1-9-7-10(12(16)17-2)8-14-11(9)15-5-3-13-4-6-15/h7-8,13H,3-6H2,1-2H3

InChI Key

NYUWNFDCRVMVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCNCC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.